Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate
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Overview
Description
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitro group, a hydroxy group, and a carboxylate ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of an indazole derivative followed by esterification and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ester groups may also play roles in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-methyl-2-butanone: Shares the hydroxy and methyl groups but lacks the indazole and nitro functionalities.
Methyl 3-hydroxy-2-methylenebutyrate: Similar ester structure but different functional groups.
Uniqueness
Methyl 2-(3-hydroxy-3-methylbutyl)-5-nitro-2H-indazole-7-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H17N3O5 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-3-methylbutyl)-5-nitroindazole-7-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-14(2,19)4-5-16-8-9-6-10(17(20)21)7-11(12(9)15-16)13(18)22-3/h6-8,19H,4-5H2,1-3H3 |
InChI Key |
WPDGZUXACPWOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=C2C=C(C=C(C2=N1)C(=O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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